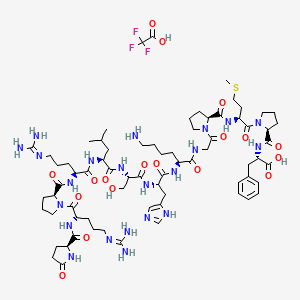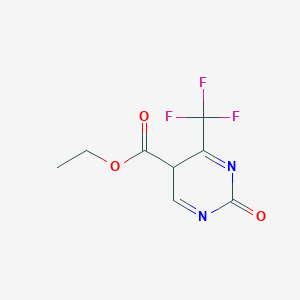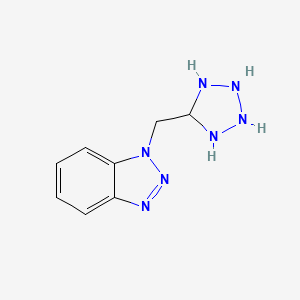
(2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane) is a chemical compound with the molecular formula C8H16Cl6Si2. It is known for its unique structure, which includes two trichlorosilyl groups attached to a dimethylhexane backbone. This compound is used in various industrial and research applications due to its reactivity and ability to form silicon-based polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane) typically involves the reaction of 2,5-dimethylhexane-1,6-diol with trichlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trichlorosilane. The process can be summarized as follows:
Starting Materials: 2,5-dimethylhexane-1,6-diol and trichlorosilane.
Catalyst: A suitable catalyst such as a Lewis acid.
Reaction Conditions: Anhydrous environment, controlled temperature, and inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In industrial settings, the production of (2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane) is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of reactants and removal of products, ensuring a steady state of reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane) undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Condensation: Forms silicon-oxygen-silicon (Si-O-Si) linkages, leading to the formation of siloxane polymers.
Substitution: Reacts with nucleophiles to replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, ambient temperature.
Condensation: Catalysts such as acids or bases, elevated temperatures.
Substitution: Nucleophiles like alcohols, amines, or thiols, often in the presence of a base.
Major Products
Hydrolysis: Silanols and hydrochloric acid.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with various organic groups.
Applications De Recherche Scientifique
(2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane) is used in several scientific research applications:
Chemistry: As a precursor for the synthesis of silicon-based polymers and materials.
Biology: In the modification of surfaces for biological assays and diagnostics.
Medicine: Potential use in drug delivery systems and medical devices due to its biocompatibility.
Industry: Used in the production of coatings, adhesives, and sealants with enhanced properties.
Mécanisme D'action
The mechanism of action of (2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane) involves its reactivity with various nucleophiles and electrophiles. The trichlorosilyl groups are highly reactive and can undergo hydrolysis, condensation, and substitution reactions. These reactions lead to the formation of siloxane linkages and functionalized silanes, which are crucial for its applications in polymer synthesis and surface modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethyldisilazane: Contains silicon-nitrogen bonds and is used as a silylating agent.
Tetramethylsilane: A simple silicon compound used as a reference standard in NMR spectroscopy.
Trimethylchlorosilane: Used in the synthesis of organosilicon compounds and as a protecting group for alcohols.
Uniqueness
(2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane) is unique due to its dual trichlorosilyl groups attached to a dimethylhexane backbone. This structure provides it with distinct reactivity and the ability to form complex silicon-based polymers. Its versatility in undergoing various chemical reactions makes it valuable in multiple scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H16Cl6Si2 |
|---|---|
Poids moléculaire |
381.1 g/mol |
Nom IUPAC |
trichloro-(2,5-dimethyl-6-trichlorosilylhexyl)silane |
InChI |
InChI=1S/C8H16Cl6Si2/c1-7(5-15(9,10)11)3-4-8(2)6-16(12,13)14/h7-8H,3-6H2,1-2H3 |
Clé InChI |
SVEFLEBJHPJLRV-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(C)C[Si](Cl)(Cl)Cl)C[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12352204.png)


![1-[(5R)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12352227.png)


![3,7,8-Trihydroxy-3-methyl-10-oxo-1,4,5a,6,7,8,9,9a-octahydropyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B12352238.png)
![(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium](/img/structure/B12352254.png)
![2-(3-Bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,6,17-trione](/img/structure/B12352259.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride](/img/structure/B12352289.png)
![2-(1-benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12352293.png)
![3-Hydroxy-4,5,6,6a-tetrahydro-3ah-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B12352303.png)
![1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-, (2R,3R,4R,5R,8R,10R,11R,12R,13S,14R)-(9CI)](/img/structure/B12352306.png)
